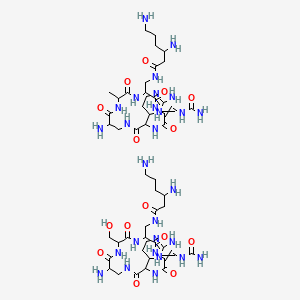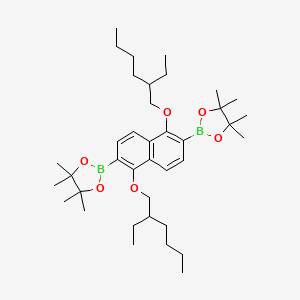
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1)H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3)H-bLys-(2)H-bLys-(4) is a complex peptide compound It is composed of multiple amino acids and derivatives, including diaminopropanoic acid, alanine, serine, and lysine, among others
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids using coupling reagents such as carbodiimides. The ureido groups are introduced through the reaction of amino groups with isocyanates. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the product. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may yield free thiol groups.
Aplicaciones Científicas De Investigación
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminopropanoic acid hydrochloride: A simpler amino acid derivative with similar functional groups.
DL-2,3-Diaminopropionic acid monohydrochloride: Another related compound with similar properties.
Uniqueness
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.
Propiedades
Fórmula molecular |
C50H88N28O15 |
|---|---|
Peso molecular |
1321.4 g/mol |
Nombre IUPAC |
3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46) |
Clave InChI |
VCOPTHOUUNAYKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)


![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)








